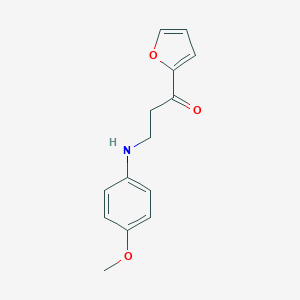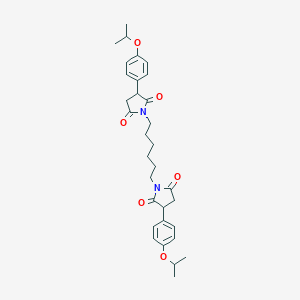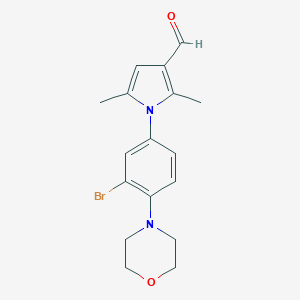
1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone, also known as FMPP, is a synthetic compound that has been widely used in scientific research. It is a derivative of phenylpropanoid, a class of natural compounds found in plants. FMPP has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating the mechanisms of various biological processes.
Mécanisme D'action
The mechanism of action of 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone is not fully understood, but it is thought to involve interactions with various receptors and signaling pathways in the body. It has been shown to bind to the serotonin receptor, as well as the dopamine receptor, suggesting that it may have effects on mood and behavior.
Biochemical and Physiological Effects:
1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in heart rate and blood pressure, and modulation of immune function. It has also been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone in lab experiments is its relatively low cost and availability. It is also a stable compound that can be stored for long periods of time. However, one limitation is its potential for toxicity at high concentrations, which can make it difficult to interpret results.
Orientations Futures
There are many potential future directions for research on 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone. One area of interest is its potential as a therapeutic agent for various conditions, including depression, anxiety, and inflammation. Another area of interest is its potential as a tool for investigating the mechanisms of various biological processes, including neurotransmitter signaling and immune function. Further research is needed to fully understand the potential applications of 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone in these areas.
Méthodes De Synthèse
The synthesis of 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone involves several steps, including the reaction of 4-methoxyaniline with furfuraldehyde, followed by reduction and acylation. The resulting product is a yellow crystalline powder with a melting point of 140-142°C.
Applications De Recherche Scientifique
1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone has been used in a variety of scientific research applications, including studies on the nervous system, cardiovascular system, and immune system. It has been shown to have both stimulatory and inhibitory effects on these systems, depending on the concentration and duration of exposure.
Propriétés
IUPAC Name |
1-(furan-2-yl)-3-(4-methoxyanilino)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-12-6-4-11(5-7-12)15-9-8-13(16)14-3-2-10-18-14/h2-7,10,15H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQJYYUCFXPIPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone | |
CAS RN |
15263-10-2 |
Source


|
| Record name | 1-(2-FURYL)-3-(4-METHOXYANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B185687.png)
![1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene](/img/structure/B185688.png)


![3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B185694.png)
![methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B185696.png)
![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)

![1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-](/img/structure/B185700.png)

![7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185706.png)


![1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone](/img/structure/B185711.png)